

A Comprehensive Technical Guide to 2-Naphthol-6-sulfonic acid (Schaeffer's Acid)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Naphthol-6-sulfonic acid

Cat. No.: B1207053

[Get Quote](#)

This technical guide provides an in-depth overview of **2-Naphthol-6-sulfonic acid**, commonly known as Schaeffer's acid. Designed for researchers, scientists, and professionals in drug development, this document covers the compound's synonyms, chemical and physical properties, detailed experimental protocols for its synthesis and purification, and analytical methodologies. Furthermore, it explores its role as a crucial intermediate in the synthesis of biologically active compounds, particularly in the context of cancer research.

Synonyms and Identification

2-Naphthol-6-sulfonic acid is known by a variety of names in scientific literature and commercial contexts. Proper identification is crucial for accurate research and sourcing.

- Schaeffer's acid[1][2]
- 2-Hydroxy-6-naphthalenesulfonic acid[1]
- 6-Hydroxy-2-naphthalenesulfonic acid[1]
- beta-Naphthol-6-sulfonic acid[1]
- Schaeffer's beta-naphtholsulfonic acid[1]
- 6-hydroxynaphthalene-2-sulfonic acid[1]
- 2-Naphthol-6-sulfosaure[1]

- Schaeffer's beta-acid[1]
- NSC-5871[1]
- The sodium salt is commonly referred to as Schaeffer's salt.[3][4]

Chemical and Physical Properties

A summary of the key quantitative data for **2-Naphthol-6-sulfonic acid** is presented in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C ₁₀ H ₈ O ₄ S	[5]
Molecular Weight	224.23 g/mol	[5]
CAS Number	93-01-6	[1]
Appearance	White to slightly yellow crystalline solid	[6]
Melting Point	>300 °C (decomposes)	[7]
Density	1.549 g/cm ³	[7]
Solubility	Soluble in water, slightly soluble in alcohols	[6]

Experimental Protocols

Detailed methodologies for the synthesis and purification of **2-Naphthol-6-sulfonic acid** are provided below. These protocols are compiled from various sources to offer a comprehensive guide for laboratory-scale preparation.

Synthesis of 2-Naphthol-6-sulfonic acid (Schaeffer's Acid)

The primary method for synthesizing Schaeffer's acid is through the sulfonation of 2-naphthol using concentrated sulfuric acid.[3][6]

Materials:

- 2-Naphthol
- Concentrated sulfuric acid (93%)[4]
- Sodium hydroxide or sodium carbonate (for neutralization)[3]
- Water

Procedure:

- In a suitable reaction vessel, carefully heat 2-naphthol.
- Slowly add concentrated sulfuric acid to the heated 2-naphthol. The reaction is typically carried out at a temperature of approximately 100°C.[1]
- Maintain the reaction mixture at this temperature with stirring until the sulfonation is complete. The reaction time can vary but is controlled to maximize the yield of the desired **2-naphthol-6-sulfonic acid** isomer.[3]
- After the reaction is complete, the resulting sulfonation mass is "drowned" by carefully pouring it into water.[3][4]
- The aqueous solution is then neutralized with a solution of sodium hydroxide or sodium carbonate to a pH above 9.[3][4] This step converts the sulfonic acid into its more stable salt form (Schaeffer's salt).
- The crude Schaeffer's salt will precipitate out of the solution and can be isolated by filtration. [3]

Purification of Schaeffer's Salt by Recrystallization

The crude Schaeffer's salt obtained from the synthesis typically contains impurities such as unreacted 2-naphthol and other isomers.[1] Purification is achieved through recrystallization.

Materials:

- Crude Schaeffer's salt
- Water
- Activated carbon[3][4]
- Sodium chloride (common salt)[3]

Procedure:

- Dissolve the crude Schaeffer's salt in hot water.
- Add activated carbon to the hot solution to decolorize it and adsorb organic impurities.[3][4]
The solution is typically heated to 85-90°C for about an hour.[4]
- Filter the hot solution to remove the activated carbon and any other insoluble impurities.
- The clarified filtrate is then treated by "salting out," which involves the addition of sodium chloride to decrease the solubility of the Schaeffer's salt.[3]
- Allow the solution to cool, which will cause the purified Schaeffer's salt to crystallize.
- Collect the purified crystals by filtration, wash them with a small amount of cold water, and dry them.[4]

Analytical Methods

A variety of analytical techniques can be employed to characterize and assess the purity of **2-Naphthol-6-sulfonic acid** and its salts.

- Thin-Layer Chromatography (TLC): TLC is a useful method for the qualitative analysis of Schaeffer's salt, particularly for its determination in color additives. A direct fluorometric measurement can also be used for quantification.
- High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation and quantification of **2-Naphthol-6-sulfonic acid** and its isomers. Reverse-phase HPLC methods are commonly used. For instance, a mobile phase containing acetonitrile,

water, and an acid such as phosphoric or formic acid can be employed with UV detection at 270 nm.[8]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ^1H and ^{13}C NMR spectroscopy are invaluable for the structural elucidation of **2-Naphthol-6-sulfonic acid** and its derivatives, confirming the positions of the hydroxyl and sulfonic acid groups on the naphthalene ring.

Visualizations

To further clarify the experimental and biological contexts, the following diagrams are provided.

[Click to download full resolution via product page](#)


Caption: Workflow for the synthesis and purification of Schaeffer's acid/salt.

Role in Drug Development and Signaling Pathways

While **2-Naphthol-6-sulfonic acid** itself is primarily recognized as a crucial intermediate in the dye industry, its structural motif is of significant interest to medicinal chemists and drug development professionals. Naphthalene-based compounds, including sulfonamide derivatives synthesized from precursors related to Schaeffer's acid, have shown promising biological activities.

Recent research has highlighted the potential of novel naphthalene-sulfonamide hybrids as anticancer agents. These compounds have been shown to suppress the proliferation of cancer cells, such as the MCF7 breast cancer cell line, and induce apoptosis. Their mechanism of action has been linked to the modulation of the IL6/JAK2/STAT3 signaling pathway. This

pathway is a critical regulator of cell growth, differentiation, and survival, and its dysregulation is implicated in the development and progression of various cancers. The naphthalene-sulfonamide derivatives act as inhibitors of STAT3 (Signal Transducer and Activator of Transcription 3), a key downstream component of this pathway.

[Click to download full resolution via product page](#)

Caption: Inhibition of the IL6/JAK2/STAT3 pathway by naphthalene-sulfonamide derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis routes of 2-Naphthol-6-sulfonic acid [benchchem.com]
- 2. JPH0656758A - Method for producing 2-naphthol-6-sulfonate - Google Patents [patents.google.com]
- 3. 2-Naphthol-6-sulfonic acid sodium | C10H7NaO4S | CID 23667648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. RU2212402C1 - Method for preparing 2-naphtholsulfoacids - Google Patents [patents.google.com]
- 5. 2-Naphthol-6-sulfonic acid | 93-01-6 | Benchchem [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. helixchrom.com [helixchrom.com]
- 8. HPLC Method for Analysis of 2 - Naphthalenesulfonic acid and 1,5 -Naphthalenedisulfonic acid on BIST A Column | SIELC Technologies [sielc.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2-Naphthol-6-sulfonic acid (Schaeffer's Acid)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1207053#synonyms-for-2-naphthol-6-sulfonic-acid-schaeffer-s-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com